![molecular formula C22H36I2O8 B12603795 1,2-Bis[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]benzene CAS No. 917763-30-5](/img/structure/B12603795.png)
1,2-Bis[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]benzene is an organic compound characterized by the presence of multiple ethoxy and iodoethoxy groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]benzene typically involves the reaction of 1,2-dihydroxybenzene with 2-iodoethanol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through a series of etherification steps, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include azidoethoxy, thiocyanatoethoxy, and aminoethoxy derivatives.
Oxidation Reactions: Products include aldehydes, carboxylic acids, and ketones.
Aplicaciones Científicas De Investigación
1,2-Bis[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]benzene has several scientific research applications:
Chemistry: Used as a crosslinking reagent for the synthesis of advanced materials, such as zirconia-based anion-exchange stationary phases and silica-coated nanoparticles[][6].
Industry: Utilized in the production of specialty polymers and coatings with enhanced properties.
Mecanismo De Acción
The mechanism of action of 1,2-Bis[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]benzene involves its ability to form stable complexes with various molecular targets. The ethoxy and iodoethoxy groups facilitate interactions with biomolecules, leading to the formation of cross-linked structures. These interactions can modulate the activity of enzymes, receptors, and other cellular components, thereby exerting specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(2-chloroethoxy)ethane: Similar structure but with chlorine atoms instead of iodine.
1-Bromo-2-(2-methoxyethoxy)ethane: Contains bromine and methoxy groups. Employed in the synthesis of dyes and other organic compounds.
1,2-Bis(2-iodoethoxy)ethane: Lacks the extended ethoxy chains. Used as a crosslinking reagent in various chemical syntheses.
Uniqueness
1,2-Bis[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]benzene is unique due to its extended ethoxy chains and multiple iodoethoxy groups, which enhance its reactivity and versatility in various applications. Its ability to form stable complexes with biomolecules and its potential use in advanced materials and drug delivery systems distinguish it from other similar compounds.
Propiedades
Número CAS |
917763-30-5 |
|---|---|
Fórmula molecular |
C22H36I2O8 |
Peso molecular |
682.3 g/mol |
Nombre IUPAC |
1,2-bis[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]benzene |
InChI |
InChI=1S/C22H36I2O8/c23-5-7-25-9-11-27-13-15-29-17-19-31-21-3-1-2-4-22(21)32-20-18-30-16-14-28-12-10-26-8-6-24/h1-4H,5-20H2 |
Clave InChI |
NOHHTACAUWCUTB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)OCCOCCOCCOCCI)OCCOCCOCCOCCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


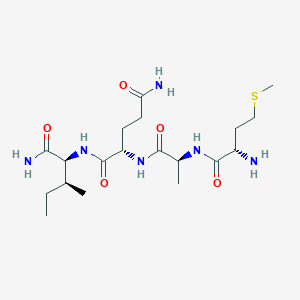
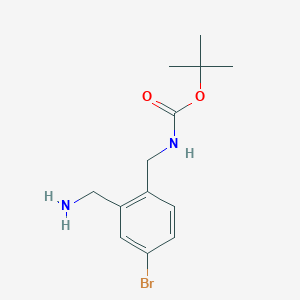

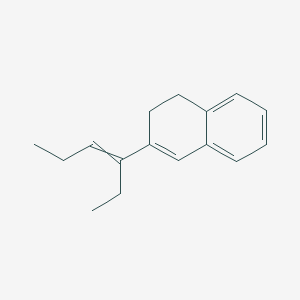
![N-[1-(tert-Butylamino)-3-oxobut-1-en-1-yl]acetamide](/img/structure/B12603731.png)
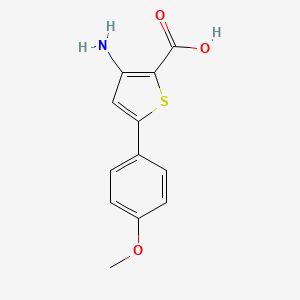
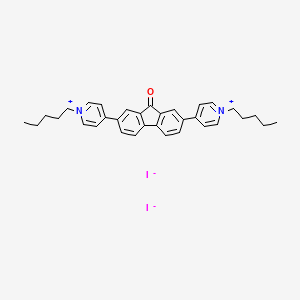
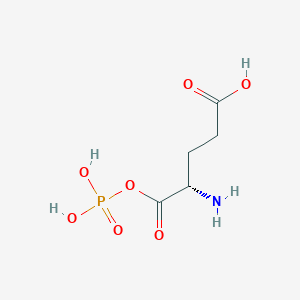
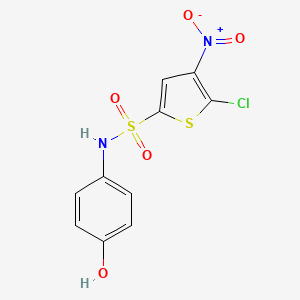
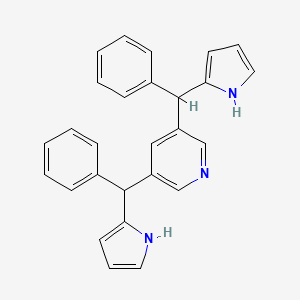
![1-[Azido(phenyl)methyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B12603765.png)


![Methanone, [sulfonylbis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl-](/img/structure/B12603802.png)
